6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Overview
Description
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an ethyl group, and two carboxylate groups. It is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves a multi-step process. One common method includes the following steps :
- The reaction mixture is then added to a saturated aqueous ammonium chloride solution at 0°C and extracted with ether.
- The organic layers are washed with saturated aqueous sodium bicarbonate solution and concentrated under reduced pressure.
- The residue is taken up in ethyl acetate, and the mixture is treated with aqueous potassium permanganate and sodium bicarbonate, stirred overnight, filtered, and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over sodium sulfate, and purified by silica gel column chromatography to yield the final product with a 75% yield.
Stage 1: Trimethylsulfoxonium iodide is reacted with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 2 hours.
Stage 2: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is added to the reaction mixture and stirred overnight.
Chemical Reactions Analysis
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include DMSO, potassium tert-butoxide, and ethyl acetate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has several scientific research applications :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate can be compared with similar compounds such as 6-benzyl-1-oxa-6-azaspiro[2.5]octane The unique spirocyclic structure and the presence of both benzyl and ethyl groups distinguish it from other similar compounds
Properties
IUPAC Name |
6-O-benzyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIWGAJLAFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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